3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl-
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Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazolone ring.
Nitration: Introducing the nitro group using nitrating agents like nitric acid.
Esterification: Forming the ester linkage with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazolones: From electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Antimicrobial agents: Exhibits activity against certain bacteria and fungi.
Medicine
Anti-inflammatory agents: Potential use in treating inflammatory conditions.
Analgesics: Possible application as pain relievers.
Industry
Dye intermediates: Used in the synthesis of dyes and pigments.
Material science:
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By interacting with cell surface or intracellular receptors.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-1,2-diphenyl-: Lacks the nitrobenzoyl group.
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-hydroxy-1,2-diphenyl-: Contains a hydroxyl group instead of the nitrobenzoyl group.
Uniqueness
Nitrobenzoyl group: Provides unique chemical reactivity and biological activity.
Aromatic substitution pattern: Distinguishes it from other pyrazolones in terms of chemical behavior and applications.
Properties
CAS No. |
58906-06-2 |
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Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-14-23-24(30)27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)25(23)34-26(31)19-15-17-22(18-16-19)29(32)33/h4-13,15-18H,2-3,14H2,1H3 |
InChI Key |
IVIRHEQDKHFUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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